

Application Notes and Protocols: 2-Methyltetrahydrofuran-3-one as a Flavoring Agent

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Compound of Interest

Compound Name: 2-Methyltetrahydrofuran-3-one

Cat. No.: B1294639

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Introduction

2-Methyltetrahydrofuran-3-one, also known as coffee furanone, is a volatile organic compound naturally present in a variety of heat-processed foods and beverages, including roasted coffee, nuts, and beer.^{[1][2]} It is a five-membered heterocyclic ketone recognized for its characteristic sweet, bready, buttery, and nutty aroma profile.^[3] This compound is utilized in the food industry as a flavoring agent to impart or enhance these desirable notes in a wide range of products. Its FEMA number is 3373 and its CAS number is 3188-00-9. This document provides detailed application notes and experimental protocols for the evaluation and use of **2-Methyltetrahydrofuran-3-one** as a flavoring agent.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Methyltetrahydrofuran-3-one** is presented in Table 1. This information is crucial for its handling, storage, and application in various food matrices.

Property	Value	Reference
Molecular Formula	C ₅ H ₈ O ₂	[4]
Molecular Weight	100.12 g/mol	[4]
Appearance	Colorless to light yellow liquid	[3][4]
Odor Profile	Sweet, bready, buttery, nutty, caramel, rum-like	[3]
Boiling Point	139 °C (lit.)	[5]
Density	1.034 g/mL at 25 °C (lit.)	[5]
Flash Point	38 °C	[6]
Solubility	Slightly soluble in water; soluble in alcohol and propylene glycol	[7]
FEMA Number	3373	[4][8]
CAS Number	3188-00-9	[4][8]

Application in Food Products

2-Methyltetrahydrofuran-3-one is a versatile flavoring agent used to enhance the sensory profile of numerous food products. Its ability to impart a cooked, roasted, and sweet character makes it particularly suitable for applications aiming to create a more authentic and complex flavor experience.[9]

Recommended Usage Levels

The following table provides suggested starting usage levels of **2-Methyltetrahydrofuran-3-one** in various food and beverage categories. It is important to note that optimal concentrations will vary depending on the specific product matrix and desired flavor profile. Sensory evaluation is recommended to determine the ideal usage level for each application.

Food Category	Suggested Usage Level (ppm)
Meat Products (Roast Beef, Pork)	2000 - 5000
Poultry	300
Coffee & Cocoa	2000
Nut Products (Hazelnut, Peanut)	200
Bakery Products	As needed
Alcoholic Beverages (Rum)	As needed
Dairy Products	As needed
Honey Flavors	1000
Malt Flavors	500
Roasted Bell Pepper Flavors	500
French Fry Flavors	300
Almond and Pistachio Flavors	100

(Source: Data compiled from various sources, including Perfumer & Flavorist.[\[10\]](#)[\[11\]](#))

Experimental Protocols

This section outlines detailed protocols for the sensory evaluation, analytical quantification, and stability testing of **2-Methyltetrahydrofuran-3-one** in food applications.

Sensory Evaluation

Sensory analysis is critical for determining the impact and consumer acceptance of **2-Methyltetrahydrofuran-3-one** in a food product. The following are standard sensory testing methodologies.

QDA is a method used to identify, describe, and quantify the sensory attributes of a product.[\[12\]](#)
[\[13\]](#)

Objective: To develop a comprehensive sensory profile of a food product containing **2-Methyltetrahydrofuran-3-one**.

Materials:

- Food product samples with varying concentrations of **2-Methyltetrahydrofuran-3-one**.
- Control sample without added **2-Methyltetrahydrofuran-3-one**.
- Reference standards for aroma attributes (e.g., bread crust, melted butter, roasted hazelnut).
- Unsalted crackers and water for palate cleansing.
- Sensory evaluation booths with controlled lighting and ventilation.
- Computerized data collection system or paper ballots.

Procedure:

- Panelist Selection and Training:
 - Select 8-12 panelists based on their sensory acuity, descriptive ability, and availability.
 - Conduct training sessions to familiarize panelists with the product and the QDA methodology.
 - Develop a consensus vocabulary (lexicon) to describe the aroma, flavor, and texture attributes of the product. This should include terms related to the expected profile of **2-Methyltetrahydrofuran-3-one** (e.g., "bready," "buttery," "nutty," "caramel-like").
 - Train panelists on the use of an unstructured line scale (e.g., 15 cm) for intensity rating, anchored with "low" and "high" at the ends.
- Sample Evaluation:
 - Prepare and code all samples to be evaluated.
 - Present the samples to the panelists in a randomized and balanced order.

- Instruct panelists to evaluate each sample for the agreed-upon sensory attributes and rate their intensity on the line scale.
- Ensure panelists cleanse their palate with water and unsalted crackers between samples.
- Data Analysis:
 - Collect the intensity ratings from all panelists.
 - Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples for each attribute.
 - Generate spider web plots or bar graphs to visualize the sensory profiles of the different samples.

The triangle test is a discriminative method used to determine if a sensory difference exists between two products.[\[14\]](#)[\[15\]](#)

Objective: To determine if the addition of **2-Methyltetrahydrofuran-3-one** at a specific concentration creates a perceivable difference in a food product.

Materials:

- Control food product (A).
- Test food product with a specific concentration of **2-Methyltetrahydrofuran-3-one** (B).
- Three-digit coded sample cups.
- Water for palate cleansing.

Procedure:

- Sample Preparation:
 - Prepare two sets of three samples for each panelist. One set will be two controls and one test (AAB), and the other will be one control and two tests (ABB), or other combinations like ABA, BAA, BAB, BBA.[\[14\]](#)

- The order of presentation should be randomized for each panelist.
- Panelist Instruction:
 - Instruct panelists that they will be presented with three samples, two of which are identical and one is different.
 - Ask them to taste the samples from left to right and identify the "odd" or "different" sample.
- Data Analysis:
 - Count the number of correct identifications.
 - Use a statistical table for triangle tests (based on the binomial distribution) to determine if the number of correct responses is statistically significant at a chosen confidence level (e.g., $p < 0.05$).

Analytical Quantification (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile flavor compounds like **2-Methyltetrahydrofuran-3-one** in complex food matrices.

Objective: To quantify the concentration of **2-Methyltetrahydrofuran-3-one** in a food or beverage sample.

Materials:

- Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
- Headspace autosampler or Solid Phase Microextraction (SPME) device.
- Appropriate GC column (e.g., DB-5ms, HP-INNOWax).
- Helium carrier gas.
- **2-Methyltetrahydrofuran-3-one** analytical standard.

- Internal standard (e.g., d3-**2-methyltetrahydrofuran-3-one**, if available, or another suitable compound).
- Volumetric flasks and pipettes.
- Solvent (e.g., dichloromethane, diethyl ether).

Procedure:

- Sample Preparation (Headspace or SPME):
 - Headspace: Accurately weigh a known amount of the homogenized food sample into a headspace vial. Add a known amount of internal standard. Seal the vial and incubate at a specific temperature and time to allow volatile compounds to equilibrate in the headspace.
 - SPME: Place a known amount of the homogenized food sample in a vial. Add a known amount of internal standard. Expose a SPME fiber (e.g., PDMS/DVB) to the headspace of the sample for a specific time and temperature to adsorb the volatile compounds.[\[16\]](#)
- GC-MS Analysis:
 - Injection: Introduce the headspace sample or desorb the SPME fiber into the GC inlet.
 - Gas Chromatography: Use a suitable temperature program to separate the volatile compounds. A typical program might start at 40°C, hold for 2 minutes, then ramp to 250°C at 5°C/minute.
 - Mass Spectrometry: Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification. For quantification, select specific ions for **2-Methyltetrahydrofuran-3-one** and the internal standard.
- Quantification:
 - Prepare a calibration curve using standard solutions of **2-Methyltetrahydrofuran-3-one** with a fixed concentration of the internal standard.
 - Calculate the ratio of the peak area of **2-Methyltetrahydrofuran-3-one** to the peak area of the internal standard for both the standards and the sample.

- Determine the concentration of **2-Methyltetrahydrofuran-3-one** in the sample by interpolating its peak area ratio on the calibration curve.

Stability Testing

Stability testing is essential to determine the shelf-life of **2-Methyltetrahydrofuran-3-one** in a food product under various storage conditions.

Objective: To evaluate the stability of **2-Methyltetrahydrofuran-3-one** in a food product over time at different storage temperatures.

Materials:

- Food product samples containing a known initial concentration of **2-Methyltetrahydrofuran-3-one**.
- Controlled temperature storage chambers (e.g., incubators, refrigerators).
- GC-MS for quantification.

Procedure:

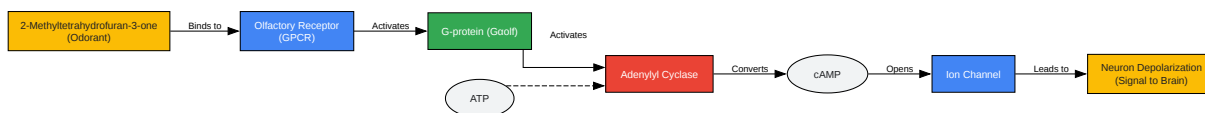
- Sample Preparation and Storage:
 - Prepare a batch of the food product with a known concentration of **2-Methyltetrahydrofuran-3-one**.
 - Package the product in its final intended packaging.
 - Store the samples at different temperatures, for example, refrigerated (4°C), ambient (20-25°C), and accelerated (35-40°C).[\[17\]](#)
- Time-Point Analysis:
 - At specified time intervals (e.g., 0, 1, 3, 6, 9, 12 months), withdraw samples from each storage condition.

- Quantify the concentration of **2-Methyltetrahydrofuran-3-one** in each sample using the GC-MS method described above.
- Data Analysis:
 - Plot the concentration of **2-Methyltetrahydrofuran-3-one** as a function of time for each storage temperature.
 - Determine the degradation kinetics (e.g., zero-order, first-order) by fitting the data to appropriate kinetic models.
 - Calculate the rate constants for degradation at each temperature.
 - Use the Arrhenius equation to model the temperature dependence of the degradation rate and to predict the shelf-life at normal storage conditions based on the accelerated testing data.

Signaling Pathways and Experimental Workflows

Olfactory Signaling Pathway

The perception of aroma compounds like **2-Methyltetrahydrofuran-3-one** is initiated by the binding of the odorant molecule to olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons in the nasal cavity.^{[18][19]} This binding event triggers a signal transduction cascade, leading to the perception of smell.

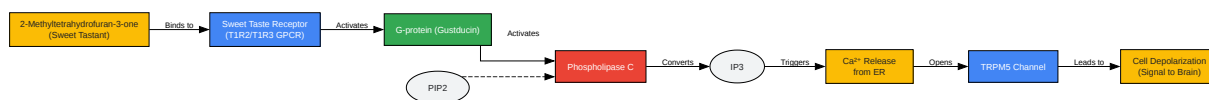


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Caption: Olfactory signal transduction cascade.

Sweet Taste Signaling Pathway

Given its sweet and caramel-like notes, it is plausible that **2-Methyltetrahydrofuran-3-one** could also contribute to taste perception, likely through the sweet taste receptor, which is also a GPCR.[20]

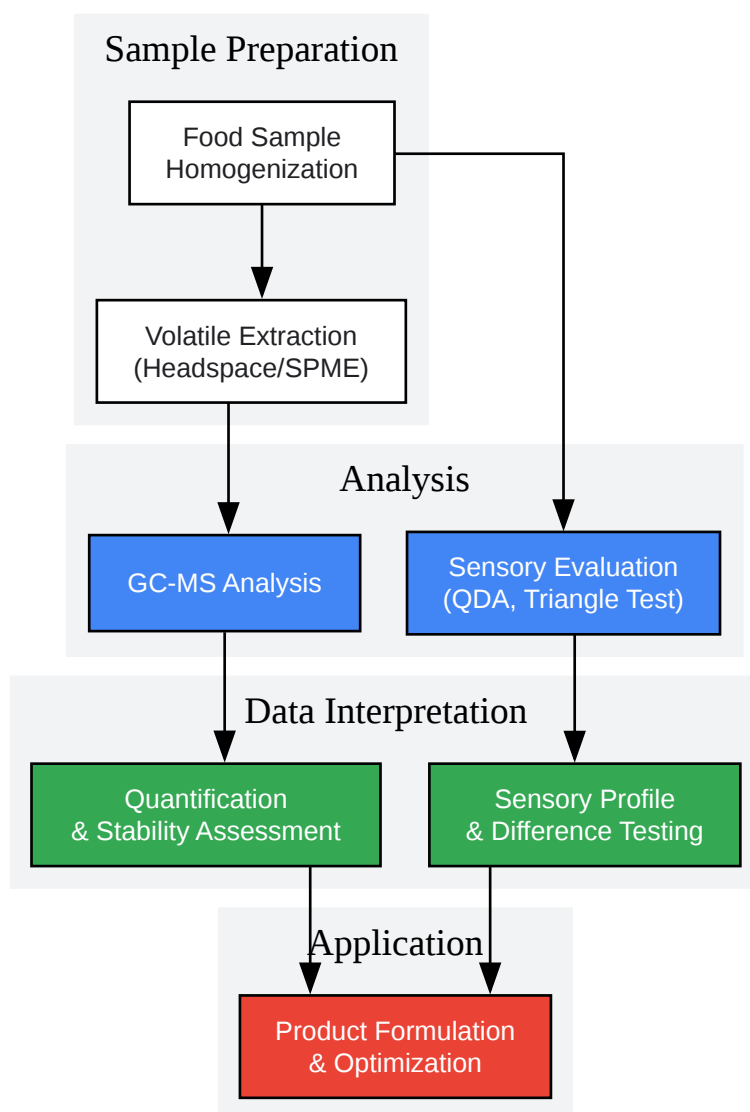


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Caption: Sweet taste signal transduction pathway.

Experimental Workflow for Flavor Analysis

The following diagram illustrates a typical workflow for the comprehensive analysis of **2-Methyltetrahydrofuran-3-one** as a flavoring agent.



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Caption: Workflow for flavor analysis.

Conclusion

2-Methyltetrahydrofuran-3-one is a valuable flavoring agent for creating and enhancing sweet, bready, and nutty notes in a variety of food products. The protocols and information provided in this document offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively evaluate and utilize this compound. Adherence to standardized sensory and analytical methodologies is crucial for ensuring product quality, consistency, and consumer acceptance. Further research may be beneficial to determine

specific sensory thresholds and stability kinetics in various food matrices to further refine its application.

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- To cite this document: BenchChem. [Application Notes and Protocols: 2-Methyltetrahydrofuran-3-one as a Flavoring Agent]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294639#use-of-2-methyltetrahydrofuran-3-one-as-a-flavoring-agent]

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